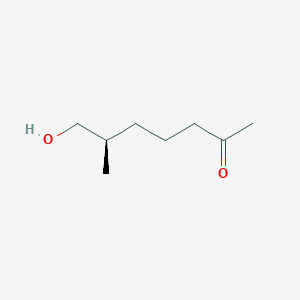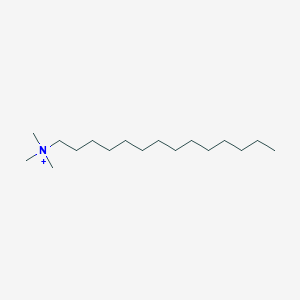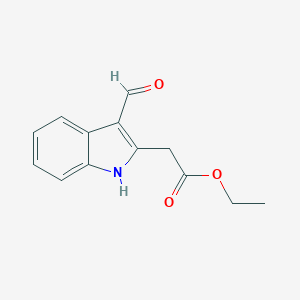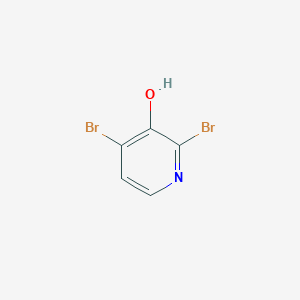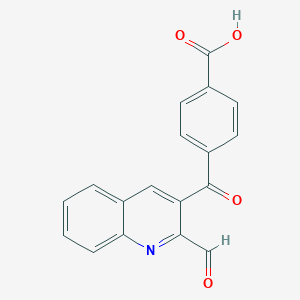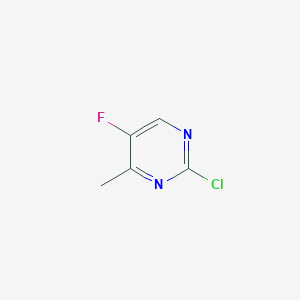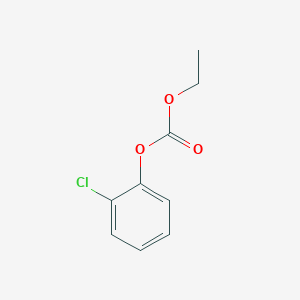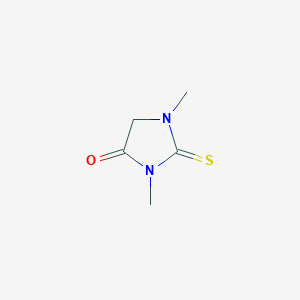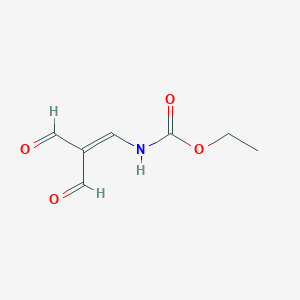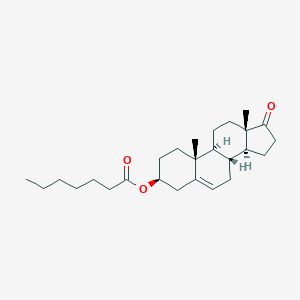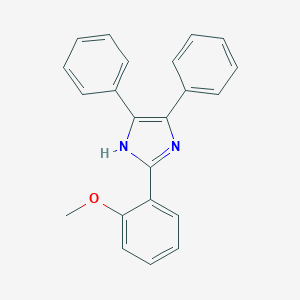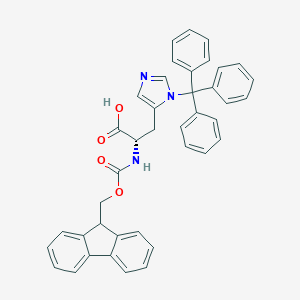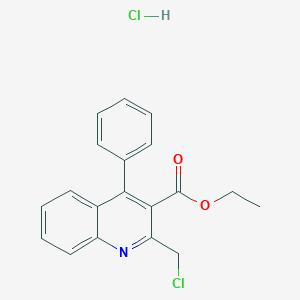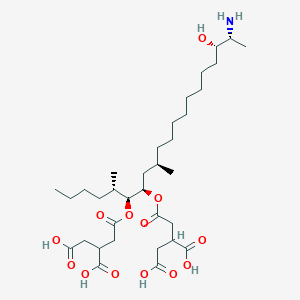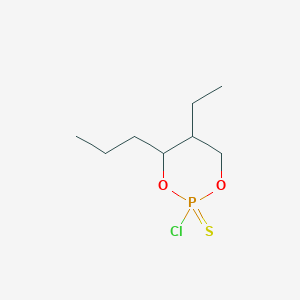
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane, also known as malathion, is an organophosphate insecticide that has been widely used in agriculture and public health programs for several decades. Malathion is a potent pesticide that has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and aphids. However, due to its toxicity and potential for environmental contamination, the use of malathion has become increasingly controversial in recent years.
Mécanisme D'action
Malathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death of the insect. Malathion is highly selective for insect acetylcholinesterase and has relatively low toxicity to mammals.
Effets Biochimiques Et Physiologiques
Malathion can have a range of biochemical and physiological effects on both insects and mammals. In insects, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause paralysis, convulsions, and ultimately death. In mammals, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause a range of symptoms including nausea, vomiting, diarrhea, headache, and dizziness. However, the toxicity of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in mammals is relatively low compared to its toxicity in insects.
Avantages Et Limitations Des Expériences En Laboratoire
Malathion has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. Malathion is also highly effective against a wide range of insect pests, which makes it a valuable tool for studying insect physiology and behavior. However, the use of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in laboratory experiments is limited by its toxicity and potential for environmental contamination. Researchers must take care to use 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in a safe and responsible manner to minimize the risk of harm to themselves and the environment.
Orientations Futures
There are several future directions for research on 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. Another area of research is the study of the impact of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on non-target organisms, such as bees and other pollinators. Finally, there is a need for further research on the long-term effects of exposure to 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on human health and the environment.
Méthodes De Synthèse
Malathion can be synthesized by reacting diethyl phosphorochloridothionate with 2-(mercaptomethyl) propionic acid in the presence of a base. The resulting product is then treated with thionyl chloride and chlorinated to produce 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. The synthesis of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is relatively simple and can be carried out using readily available reagents.
Applications De Recherche Scientifique
Malathion has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. Scientific research has shown that 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is highly toxic to a wide range of insect pests and can be used effectively to control their populations. Malathion has also been used in public health programs to control the spread of diseases such as malaria and West Nile virus.
Propriétés
Numéro CAS |
10140-94-0 |
|---|---|
Nom du produit |
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane |
Formule moléculaire |
C8H16ClO2PS |
Poids moléculaire |
242.7 g/mol |
Nom IUPAC |
2-chloro-5-ethyl-4-propyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C8H16ClO2PS/c1-3-5-8-7(4-2)6-10-12(9,13)11-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
LIQASYRHUGVBON-UHFFFAOYSA-N |
SMILES |
CCCC1C(COP(=S)(O1)Cl)CC |
SMILES canonique |
CCCC1C(COP(=S)(O1)Cl)CC |
Synonymes |
2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



